Cas no 1100757-61-6 (1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide)

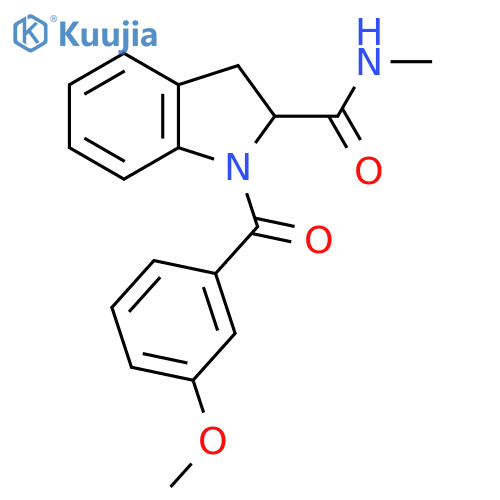

1100757-61-6 structure

商品名:1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide

- AKOS024472444

- 1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

- 1100757-61-6

- F2862-0179

- 1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide

- VU0492322-1

-

- インチ: 1S/C18H18N2O3/c1-19-17(21)16-11-12-6-3-4-9-15(12)20(16)18(22)13-7-5-8-14(10-13)23-2/h3-10,16H,11H2,1-2H3,(H,19,21)

- InChIKey: NMYZXEUDDLVWPB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC2C=CC=CC=2N1C(C1C=CC=C(C=1)OC)=O)NC

計算された属性

- せいみつぶんしりょう: 310.13174244g/mol

- どういたいしつりょう: 310.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2862-0179-1mg |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-2mg |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-2μmol |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-3mg |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-5mg |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-5μmol |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2862-0179-4mg |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

1100757-61-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1100757-61-6 (1-(3-methoxybenzoyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量